
2-(1,2-Oxazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Oxazol-3-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring fused with a propanoic acid moiety. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities and significance in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α-bromoacetophenone with hydroxylamine to form the oxime, followed by cyclization to yield the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions: 2-(1,2-Oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
科学研究应用
2-(1,2-Oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science
作用机制
The mechanism of action of 2-(1,2-Oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses. The exact pathways depend on the specific application and target .
相似化合物的比较
Oxazole: The parent compound with a simpler structure.
Isoxazole: A structural isomer with different biological properties.
Thiazole: Contains sulfur instead of oxygen, leading to distinct chemical behavior.
Uniqueness: 2-(1,2-Oxazol-3-yl)propanoic acid is unique due to its combination of the oxazole ring with a propanoic acid group, which imparts specific chemical and biological properties. This combination enhances its potential for diverse applications compared to simpler oxazole derivatives .
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9) |
InChI 键 |
CJBPVMIDKJJCES-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NOC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
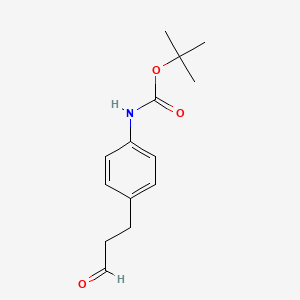
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)
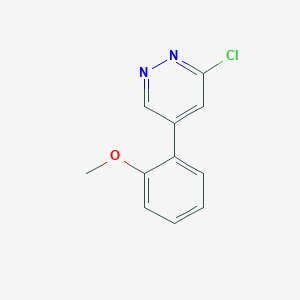
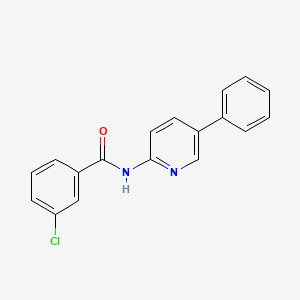
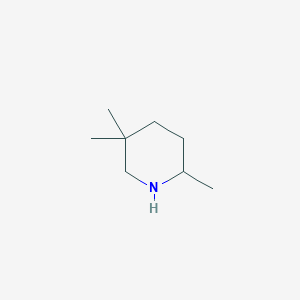

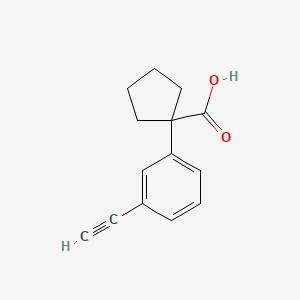


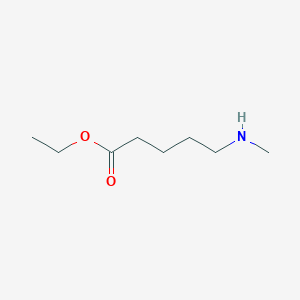
![methyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317511.png)

![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)
